Acetic acid;5,5-dimethylhexan-3-ol
Description
Properties
CAS No. |
89389-87-7 |
|---|---|
Molecular Formula |
C10H22O3 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
acetic acid;5,5-dimethylhexan-3-ol |
InChI |
InChI=1S/C8H18O.C2H4O2/c1-5-7(9)6-8(2,3)4;1-2(3)4/h7,9H,5-6H2,1-4H3;1H3,(H,3,4) |
InChI Key |
UMTYUSBTFRIDPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)(C)C)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for 5,5-Dimethylhexan-3-Ol
Catalytic Hydrogenation of 5,5-Dimethylhexan-3-One
The reduction of 5,5-dimethylhexan-3-one (CAS: 5340-30-7) via catalytic hydrogenation is the most scalable method for producing 5,5-dimethylhexan-3-ol.
Reaction Conditions and Mechanisms
- Catalyst : Palladium on carbon (Pd/C) at 1–5 wt% loading.
- Temperature : 50–100°C under hydrogen gas (1–5 atm pressure).
- Solvent : Ethanol or methanol, facilitating substrate solubility and catalyst activity.
- Yield : >90% with minimal byproducts.
The reaction proceeds through adsorption of hydrogen onto the catalyst surface, followed by sequential hydrogenation of the ketone group to a secondary alcohol.
Industrial Optimization
Epoxidation and Dehydration Cyclization of Isovaleric Acid
An alternative route involves the epoxidation of isovaleric acid (CAS: 503-74-2), though this method is less common due to lower yields (~65%).
Reaction Steps
- Epoxidation : Treatment with benzoyl peroxide forms an intermediate epoxide.
- Dehydration Cyclization : Acid-catalyzed dehydration (e.g., H₂SO₄) induces cyclization to yield 5,5-dimethylhexan-3-ol.
Limitations
Physicochemical Properties of 5,5-Dimethylhexan-3-Ol
Chemical Reactions Analysis
Types of Reactions
Acetic acid;5,5-dimethylhexan-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group in the compound can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester bond can be reduced to yield the corresponding alcohol and acetic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products
Oxidation: 5,5-dimethylhexanoic acid or 5,5-dimethylhexan-3-one.
Reduction: 5,5-dimethylhexan-3-ol and acetic acid.
Substitution: Various esters or acids depending on the nucleophile used.
Scientific Research Applications
Acetic acid;5,5-dimethylhexan-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It may serve as a model compound for studying ester metabolism and pharmacokinetics.
Industry: This compound is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of acetic acid;5,5-dimethylhexan-3-ol involves its hydrolysis to yield acetic acid and 5,5-dimethylhexan-3-ol. The hydrolysis can be catalyzed by esterases or acidic conditions. The acetic acid produced can participate in various metabolic pathways, including the citric acid cycle .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acetic Acid;5-Methylhexan-3-ol (CAS 89389-86-6)
- Molecular Formula : C₉H₂₀O₃
- Molecular Weight : 176.25 g/mol
- Key Differences: The absence of a methyl group at the C5 position of the hexanol chain reduces steric hindrance compared to 5,5-dimethylhexan-3-ol. Lower molecular weight (176.25 vs. 190.28 g/mol) may result in higher volatility. Similar hydrogen-bonding capacity (2 donors, 3 acceptors) suggests comparable solubility profiles .
3-Ethyl-5,5-Dimethylhexan-3-ol;4-Nitrobenzoic Acid (CAS 61355-34-8)
- Molecular Formula: C₁₇H₂₇NO₅
- Molecular Weight : 325.40 g/mol
- Key Differences: Incorporation of a nitrobenzoic acid moiety introduces strong electron-withdrawing effects, enhancing acidity compared to acetic acid.
5,5-Dimethylhexan-3-ol (CAS 66576-31-6)
- Molecular Formula : C₈H₁₈O
- Molecular Weight : 130.23 g/mol
- Key Differences: Lacks the acetic acid component, resulting in lower polarity and reduced solubility in polar solvents.
Physicochemical and Functional Comparisons
Table 1: Comparative Physicochemical Properties
Table 2: Functional Group Influence on Reactivity
| Compound | Functional Groups | Potential Applications |
|---|---|---|
| This compound | Carboxylic acid, tertiary alcohol | Solvent, intermediate in ester synthesis |
| 5,5-Dimethylhexan-3-ol | Tertiary alcohol | Fragrance, hydrophobic solvent |
| 3-Ethyl-5,5-dimethylhexan-3-ol;4-nitrobenzoic acid | Nitrobenzoic acid, tertiary alcohol | Pharmaceuticals, nitration reactions |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 5,5-dimethylhexan-3-ol critical for experimental design?
- Answer : 5,5-Dimethylhexan-3-ol has a density of 833.90 kg/m³ at 293.15 K and a boiling point of 432.15 K . These properties are essential for designing purification steps (e.g., distillation) and solvent compatibility in synthesis. For acetic acid, its hydrophilic nature and miscibility with polar/non-polar solvents (e.g., water, chloroform) influence its role in mixed-solvent systems .
Q. Which chromatographic techniques effectively separate acetic acid from tertiary alcohols like 5,5-dimethylhexan-3-ol?
- Answer : Gas chromatography (GC) with flame ionization detection is effective for separating volatile alcohols. For instance, De Baere et al. used GC to quantify 3-cyanopropionic acid derivatives, which can be adapted for tertiary alcohols . High-performance liquid chromatography (HPLC) with a C18 column and acidic mobile phase (e.g., 0.1% trifluoroacetic acid) resolves polar compounds like acetic acid .
Q. How can titration errors be minimized when quantifying acetic acid in mixtures with alcohols?
- Answer : Phenolphthalein-based titration (e.g., NaOH vs. acetic acid) is prone to interference from alcohols. Use back-titration with standardized HCl after neutralization or employ HPLC for direct quantification to avoid errors caused by competing proton donors .
Advanced Research Questions
Q. What metabolic flux analysis (MFA) approaches optimize acetic acid production in bacterial systems exposed to tertiary alcohols?
- Answer : Overexpression of pyrroloquinoline quinone-dependent alcohol dehydrogenase (PQQ-ADH) in Acetobacter pasteurianus enhances ethanol-to-acetate conversion. MFA models integrating substrate uptake rates (e.g., glucose, ethanol) and byproduct formation (e.g., acetate, CO₂) can identify bottlenecks. For example, flux balance analysis (FBA) using genome-scale models revealed increased TCA cycle activity in engineered strains .
Q. How does 5,5-dimethylhexan-3-ol influence enzyme kinetics in acetic acid biosynthesis?
- Answer : Tertiary alcohols may inhibit alcohol dehydrogenases (ADHs) by competing for binding sites. In Acetobacter, PQQ-ADH activity is pH-dependent; acidic conditions favor ethanol oxidation but may reduce affinity for bulkier alcohols. Kinetic assays (e.g., Michaelis-Menten plots with varying substrate concentrations) and molecular docking simulations can quantify inhibition .
Q. What experimental strategies resolve contradictions in NMR data for acetic acid-alcohol mixtures?
- Answer : Signal overlap in ¹H-NMR (e.g., acetic acid’s methyl group at ~2.1 ppm vs. alcohol protons) can be addressed by deuterated solvent exchange or 2D techniques (HSQC, COSY). For 5,5-dimethylhexan-3-ol, DEPT-135 NMR distinguishes CH₃ groups (positive phase) from CH₂/CH groups .
Q. How do pH and temperature affect the stability of acetic acid-5,5-dimethylhexan-3-ol co-solvent systems?
- Answer : Acetic acid’s acidity (pKa ~4.76) protonates alcohol hydroxyl groups at low pH, altering solubility. Accelerated stability studies (40–60°C, 75% RH) with HPLC monitoring reveal degradation pathways (e.g., esterification). For 5,5-dimethylhexan-3-ol, thermal gravimetric analysis (TGA) confirms decomposition onset at ~425 K .
Methodological Considerations
- Data Contradictions : Discrepancies in acetic acid quantification (e.g., titration vs. HPLC) often arise from matrix effects. Validate methods using spiked recovery experiments .
- Synergistic Effects : In microbial systems, acetic acid and alcohols may jointly induce stress responses (e.g., heat shock proteins). Proteomic profiling (2D-PAGE/MS) identifies upregulated chaperones like GroEL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
